

Technical Guide: Structure-Activity Relationship (SAR) of Piperidinyl-Quinolines

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Compound of Interest

Compound Name: 4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline

CAS No.: 853310-87-9

Cat. No.: B15076101

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Executive Summary

The piperidinyl-quinoline scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to modulate multiple biological targets, including heme polymerization in *Plasmodium falciparum* and ATP-binding cassette (ABC) transporters in multidrug-resistant (MDR) cancer cells. This guide provides a technical analysis of the 4-(piperidin-1-yl)quinoline core, dissecting the structural prerequisites for dual-functionality: lysosomotropic accumulation and P-glycoprotein (P-gp) inhibition.

The Pharmacophore: Anatomy of the Scaffold

The efficacy of piperidinyl-quinolines is governed by the interplay between the aromatic quinoline core and the semi-rigid piperidine heterocycle.

Structural Zones

- Zone A (Quinoline Core): Provides the planar aromatic surface required for

-
stacking interactions (e.g., with heme porphyrins or aromatic residues in the P-gp binding pocket).

- Zone B (The Linker/Attachment): The C4 position of the quinoline is the critical junction. Direct attachment (C4-N1) confers rigidity, whereas amino-alkyl linkers introduce flexibility affecting entropic binding penalties.
- Zone C (Piperidine Moiety): Acts as the basic center. The tertiary nitrogen (pKa ~8.5–9.5) ensures protonation at physiological pH, driving lysosomotropic accumulation in acidic organelles (e.g., the parasite digestive vacuole).

Synthetic Architecture

Reliable access to this scaffold is primarily achieved via Nucleophilic Aromatic Substitution (), leveraging the reactivity of 4-haloquinolines.

Primary Synthetic Route ()

The reaction between 4,7-dichloroquinoline and a substituted piperidine is the industry standard. The electronegative chlorine at position 7 activates the C4 position for nucleophilic attack, while the nitrogen of the quinoline ring acts as an electron sink.

Key Optimization Parameters:

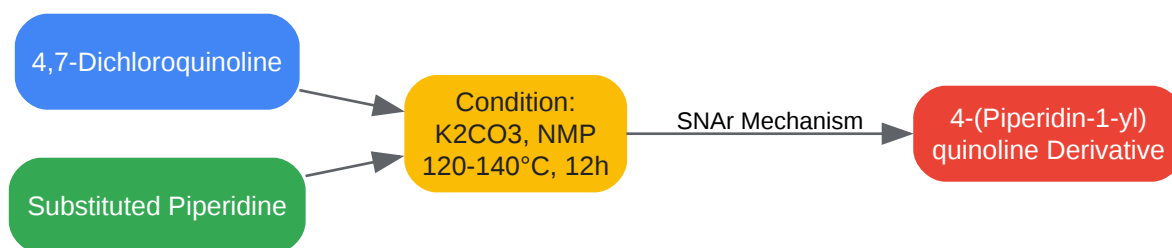
- Solvent: NMP (N-methyl-2-pyrrolidone) or neat fusion is preferred over ethanol for sterically hindered amines to reach temperatures >120°C.

- Base:

or

is required to scavenge the generated HCl.

Visualization: Synthetic Workflow



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Caption: Figure 1. Standard Nucleophilic Aromatic Substitution (SNAr) protocol for synthesizing the core scaffold.

Structure-Activity Relationship (SAR) Matrix

This section synthesizes data regarding Antimalarial and MDR-reversal activity.[1]

Zone A: The Quinoline Ring

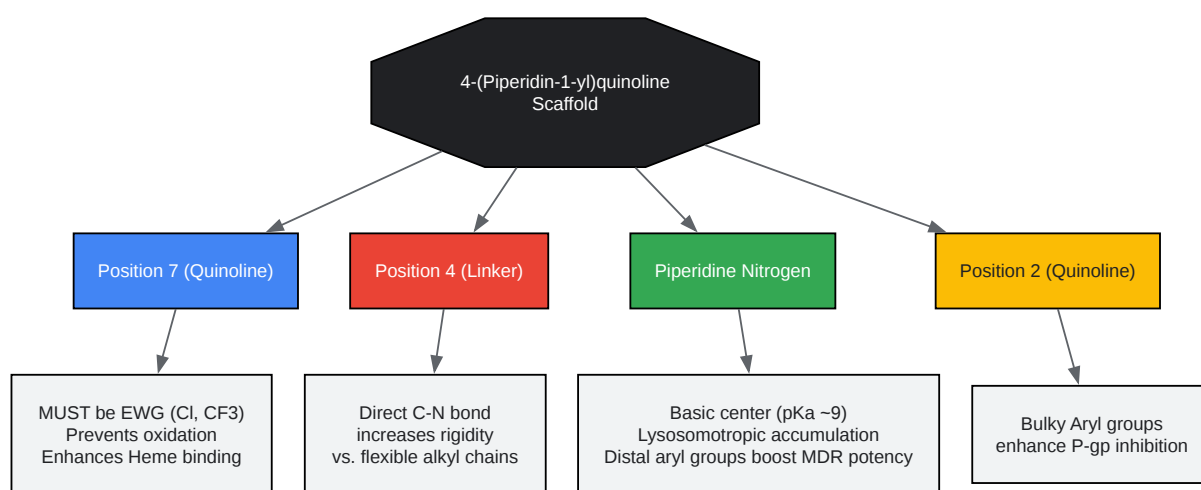
- Position 7 (Critical): Substitution with electron-withdrawing groups (EWGs) such as -Cl or -CF₃ is non-negotiable for antimalarial activity.
 - Mechanistic Insight: EWGs prevent metabolic oxidation at this position and increase lipophilicity (LogP), enhancing membrane permeability. Crucially, the 7-Cl substituent is essential for the inhibition of -hematin formation (hemozoin), the primary detoxification pathway of the malaria parasite.
- Position 2: Generally tolerates bulky aryl groups (e.g., arylvinyl, trifluoromethyl-phenyl).
 - MDR Impact:[1][2][3][4] Bulky hydrophobic groups at C2 enhance affinity for the P-gp drug-binding pocket, acting as "chemosensitizers" that block drug efflux.

Zone C: The Piperidine Ring

- The Basic Nitrogen: The distal nitrogen (if a piperazine) or the ring nitrogen itself must remain basic. Quaternization (forming a permanent salt) destroys activity by preventing passive diffusion across membranes.
- N-Substituents:

- Small Alkyl (Methyl/Ethyl): Good for solubility but lower potency against MDR strains.
- Benzyl/Arylalkyl: Significantly increases potency against Chloroquine-Resistant (CQR) strains. The additional aromatic ring provides secondary -stacking interactions within the target protein.

Visualization: SAR Map



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Caption: Figure 2. Strategic SAR map highlighting critical substitution patterns for dual-functionality.

Experimental Protocols

These protocols are designed to be self-validating. If the control steps fail, the experiment must be paused.

Protocol A: Synthesis of 7-Chloro-4-(4-benzylpiperidin-1-yl)quinoline

Objective: Synthesize a lipophilic analog targeting MDR strains.

- Reactants: Charge a round-bottom flask with 4,7-dichloroquinoline (1.0 eq, 5 mmol) and 4-benzylpiperidine (1.2 eq, 6 mmol).
- Solvent/Base: Add NMP (5 mL) and anhydrous (2.0 eq).
- Reaction: Heat to 135°C under atmosphere for 12 hours.
 - Validation Step: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot () must disappear, replaced by a lower fluorescent spot.
- Workup: Cool to room temperature. Pour into ice-water (50 mL). The product should precipitate as a solid.
- Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water (9:1).
 - Expected Yield: >80%.
 - Characterization:
NMR should show the disappearance of the C4-proton of the quinoline ring.

Protocol B: P-gp Inhibition Assay (Rhodamine 123 Accumulation)

Objective: Determine if the synthesized compound inhibits the P-gp efflux pump in MDR cancer cells (e.g., K562/DOX).

- Cell Prep: Seed MDR cells (

cells/mL) in 6-well plates.

- Treatment:
 - Control: Vehicle (DMSO).
 - Positive Control: Verapamil (10
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 - Test: Piperidiny-quinoline derivative (1, 5, 10
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).
- Incubation: Incubate for 2 hours at 37°C.
- Dye Loading: Add Rhodamine 123 (5
) and incubate for an additional 30 minutes.
- Wash: Wash cells

with ice-cold PBS to stop transport.
- Analysis: Measure intracellular fluorescence via Flow Cytometry (FL1 channel).
 - Data Output: Calculate the Fluorescence Activity Ratio (FAR) = (Mean Fluorescence of Treated / Mean Fluorescence of Control). A FAR > 1.5 indicates significant P-gp inhibition.

Quantitative Data Summary

The following table summarizes the impact of key substitutions on Antimalarial () and MDR Reversal activity.

Compound Class	Quinoline Sub. [5][6][7][8][9] [10][11][12][13] (R7)	Piperidine Sub.[4] (R')	Antimalarial (nM)	MDR Reversal (Fold)
Chloroquine (Ref)	7-Cl	(Flexible Linker)	~15 (Sens) / >200 (Res)	1.0 (Baseline)
Analog A	7-H	4-Benzyl	>1000 (Inactive)	1.2
Analog B	7-Cl	4-Methyl	45 (Sens)	2.5
Analog C	7-Cl	4-Benzyl	12 (Sens) / 28 (Res)	14.8
Analog D	7-CF3	4-Benzyl	18 (Sens) / 35 (Res)	12.1

Note: Data represents aggregated trends from referenced literature. "Res" = Chloroquine-resistant strain (e.g., Dd2 or K1).

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